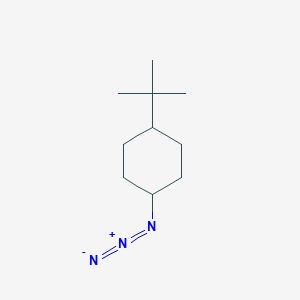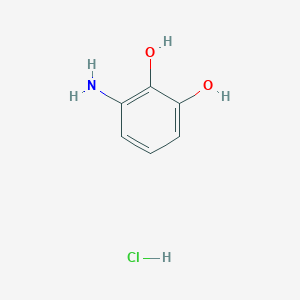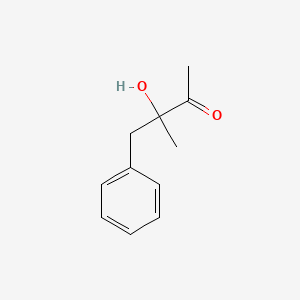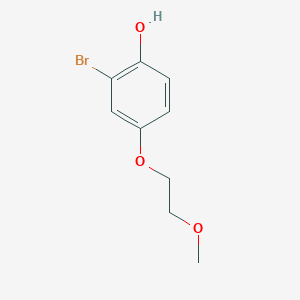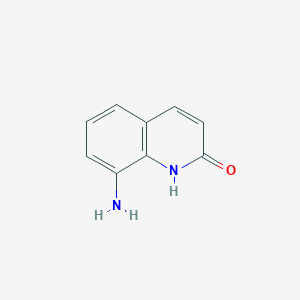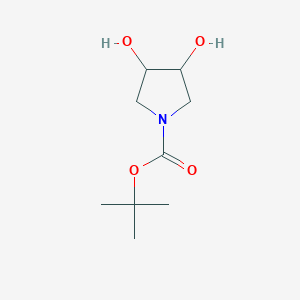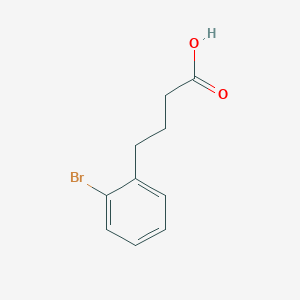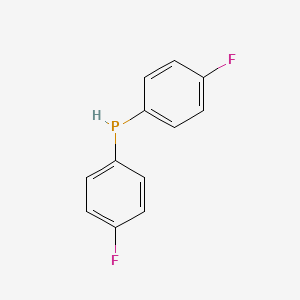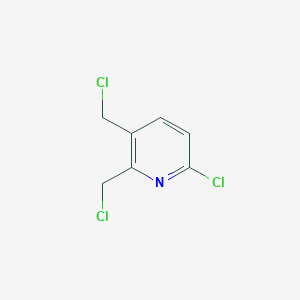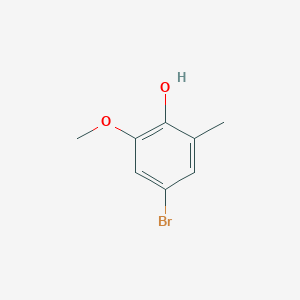
3-(bromomethyl)-1H-indole
Übersicht
Beschreibung
3-(bromomethyl)-1H-indole is a brominated derivative of the indole moiety, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromomethyl group at the 3-position of the indole ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 3-(bromomethyl)-1H-indole derivatives can be achieved through various methods. One approach involves the reaction of 1H-indole with brominating agents to introduce the bromomethyl group at the 3-position. For instance, 1-benzoyl-3-bromomethylindole can be synthesized by reacting 1H-indole with brominating reagents, and this compound can further react with various nucleophiles to yield a wide range of indole alkaloids and pharmacologically important substances . Another method includes the condensation of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions to form different indole derivatives .
Molecular Structure Analysis
The molecular structure of 3-(bromomethyl)-1H-indole derivatives can be characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the crystal structure and intermolecular interactions. For example, the crystal structure of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, was determined using XRD, revealing the presence of hydrogen bond interactions and C-H...π interactions that stabilize the molecular structure .
Chemical Reactions Analysis
3-(bromomethyl)-1H-indole and its derivatives can undergo various chemical reactions due to the presence of the reactive bromomethyl group. These reactions include nucleophilic substitutions, where the bromomethyl group can be replaced by other nucleophiles, leading to the formation of new indole derivatives. The reactivity of the bromomethyl group also allows for C-C and C-N coupling reactions, which are useful for constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(bromomethyl)-1H-indole derivatives can be studied using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information on the functional groups, molecular geometry, and electronic structure of the compounds. For example, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by single crystal XRD, FTIR, FT-Raman, and NMR analysis, which confirmed the predicted geometry and provided insights into the vibrational and electronic properties of the molecule . Thermal analysis can also be used to assess the stability of these compounds, as demonstrated by the good thermal stability of a related indole derivative up to 215 °C .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-(bromomethyl)-1H-indole derivatives exhibit significant potential in anticancer research. A study identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, showing substantial selective cytotoxicity towards cancer cell lines. This compound demonstrated promising inhibition of glutathione S-transferase isozymes, suggesting its potential as a new anticancer agent (Yılmaz et al., 2020).
Synthesis and Functionalization
The synthesis and functionalization of 3-(bromomethyl)-1H-indole derivatives play a crucial role in producing biologically active compounds. For example, the synthesis of 3-Hydroxyl-bromo indoles, which are used in antitumor activities and as antipyretic analgesics, demonstrates the versatility of these compounds in medicinal chemistry (Wei, 2011).
Additionally, the generation and reactivity of Indole-2,3-quinodimethanes from N-acyl-2,3-bis(bromomethyl)indoles highlight their potential in intermolecular Diels-Alder reactions (Vice et al., 1989).
Pharmaceutical Intermediates
3-(bromomethyl)-1H-indole derivatives are key intermediates in synthesizing various pharmacologically important substances. The reaction of 1-Benzoyl-3-bromomethylindole with different nucleophiles can lead to a wide range of indole alkaloids, underscoring their significance in pharmaceutical chemistry (Nagarathnam, 1992).
Photophysical Studies and Fluorescence
New fluorescent indole derivatives synthesized from β-brominated dehydroamino acids show potential as fluorescent probes. Their high fluorescence quantum yields and sensitivity to solvent polarity indicate their suitability for various photophysical applications (Pereira et al., 2010).
Antibacterial Activity
3-(bromomethyl)-1H-indole derivatives also display antibacterial activity. A series of these compounds were found to have significant inhibitory effects on resistant strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting a potential mechanism different from common antibiotics (Mahboobi et al., 2008).
Safety and Hazards
While specific safety data for 3-(bromomethyl)-1H-indole was not found, bromomethyl compounds can be hazardous. For example, 3-(Bromomethyl)pyridine hydrobromide causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPANPABBVZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461940 | |
| Record name | 3-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50624-64-1 | |
| Record name | 3-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(bromomethyl)-1H-indole in the synthesis of (2R,4R)-Monatin?
A1: 3-(bromomethyl)-1H-indole serves as a crucial alkylating agent in the synthesis of (2R,4R)-Monatin []. It reacts with (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester in a key step. The bromine atom in 3-(bromomethyl)-1H-indole acts as a leaving group, facilitating the formation of a new carbon-carbon bond with the pyroglutamic acid derivative. This alkylation reaction is both regioselective and stereoselective, occurring specifically at the C4 position of the pyroglutamic acid derivative and leading to the desired (2R,4R) stereochemistry in the final Monatin product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




